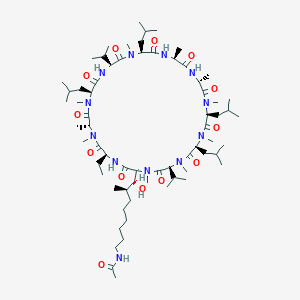
Cycloxydim
Vue d'ensemble
Description
Cycloxidim belongs to the cyclohexanedione group and is an active selective ingredient used in herbicides . It is a post-emergence cyclohexene oxime herbicide that inhibits the acetylcoenzyme A carboxylase (ACCase) in chloroplasts of sensitive weeds .
Molecular Structure Analysis
The InChI string for Cycloxidim is InChI=1S/C17H27NO3S/c1-3-6-14 (18-21-4-2)17-15 (19)9-13 (10-16 (17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ .
Chemical Reactions Analysis
Cycloxidim is a beta-diketone that is cyclohexa-1,3-dione which is substituted at position 2 by an N-ethoxybutanimidoyl group and at position 5 by a tetrahydro-2H-thiopyran-3-yl group .
Applications De Recherche Scientifique
Contrôle des mauvaises herbes graminées en forêt {svg_1} {svg_2}
Cycloxydim s'est avéré être un herbicide efficace pour contrôler les mauvaises herbes graminées des forêts telles que Molinia caerulea, Calamagrostis epigejos, Deschampsia flexuosa et Holcus lanatus {svg_3} {svg_4}. Il est un substitut potentiel au propyzamide ou au glyphosate, qui sont couramment utilisés à cette fin {svg_5} {svg_6}. Des applications de 0,45 kg d'i.a. ha −1 de this compound fin avril-début mai ont montré un bon contrôle de ces mauvaises herbes pendant au moins 12 semaines après l'application {svg_7} {svg_8}.
Applications séquentielles pour un contrôle à long terme {svg_9} {svg_10}
Couplé à une application séquentielle de 0,15 kg d'i.a. ha −1 de propaquizafop effectuée 5 semaines plus tard, la molinie bleue (Molinia caerulea) a été contrôlée pendant au moins 21 semaines {svg_11} {svg_12}. Des applications séquentielles de 0,45 kg d'i.a. ha −1 de this compound en octobre, puis de 0,45 kg d'i.a. ha −1 de this compound fin avril, ont été le traitement le plus efficace pour minimiser la concurrence de la molinie bleue, de la petite cannelle ou du brome à crêtes {svg_13} {svg_14}.
Sélectivité et sécurité {svg_15} {svg_16}
This compound et propaquizafop sont tous deux très sélectifs et, contrairement à l'herbicide à large spectre glyphosate, ne nuiront pas aux jeunes arbres, même s'ils sont surpulvérisés en croissance active {svg_17} {svg_18}. Cela fait du this compound une option plus sûre pour une utilisation dans les forêts où de jeunes arbres sont présents {svg_19} {svg_20}.
Efficacité sur une gamme plus large de mauvaises herbes graminées {svg_21} {svg_22}
This compound est efficace sur une gamme plus large de mauvaises herbes graminées qu'on ne le pensait auparavant {svg_23} {svg_24}. Il est susceptible d'être aussi efficace que le glyphosate sur la plupart des graminées et, pour la petite cannelle, la molinie bleue et le brome à crêtes, considérablement plus efficace que le propyzamide {svg_25} {svg_26}.
Maximiser la croissance et la survie des arbres {svg_27} {svg_28}
Une application séquentielle de this compound ou éventuellement de propaquizafop à l'automne, suivie d'une deuxième pulvérisation fin avril du printemps suivant, est susceptible d'être le moyen le plus efficace de maximiser la croissance et la survie des arbres dans les sites de nouvelles plantations ou de reboisement dominés par les graminées dans les forêts britanniques {svg_29} {svg_30}.
Évaluation de la résistance aux herbicides {svg_31}
This compound est également utilisé dans la recherche pour évaluer la gravité de la résistance aux herbicides dans certaines populations végétales {svg_32}.
Mécanisme D'action
- By inhibiting ACCase, cycloxydim disrupts lipid synthesis, leading to cell membrane dysfunction and ultimately weed death .
- Cellular Effects :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
The existing maximum residue levels for Cycloxidim are being reviewed according to Article 12 of Regulation (EC) No 396/2005 . This review will help to assess the occurrence of Cycloxidim residues in plants, processed commodities, rotational crops, and livestock, which could potentially influence future directions for its use.
Propriétés
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWHBJGBERXSLL-NBVRZTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2CCCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99434-58-9, 101205-02-1 | |
| Record name | Cycloxydim [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099434589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one; cycloxydim (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)




![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)





![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)